molecular formula C8H10ClNO B13129075 2-(3-Chloropyridin-2-yl)propan-2-ol

2-(3-Chloropyridin-2-yl)propan-2-ol

Cat. No.: B13129075
M. Wt: 171.62 g/mol
InChI Key: QEQGVZCHDSGXHR-UHFFFAOYSA-N
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Description

2-(3-Chloropyridin-2-yl)propan-2-ol is a pyridine derivative featuring a chlorine substituent at the 3-position of the pyridine ring and a secondary alcohol group (propan-2-ol) at the 2-position. Its structure combines the aromatic stability of pyridine with the hydrogen-bonding capability of the hydroxyl group, making it a versatile intermediate for synthesizing pharmaceuticals, ligands, or functional polymers.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

2-(3-chloropyridin-2-yl)propan-2-ol

InChI

InChI=1S/C8H10ClNO/c1-8(2,11)7-6(9)4-3-5-10-7/h3-5,11H,1-2H3

InChI Key

QEQGVZCHDSGXHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CC=N1)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropyridin-2-yl)propan-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloropyridine.

    Grignard Reaction: 3-chloropyridine is reacted with a Grignard reagent, such as isopropylmagnesium bromide, under anhydrous conditions to form the intermediate this compound.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropyridin-2-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: The major product is 2-(3-chloropyridin-2-yl)propan-2-one.

    Reduction: The major products include 2-(3-chloropyridin-2-yl)propan-2-amine or this compound.

    Substitution: The products vary depending on the nucleophile used, such as 2-(3-aminopyridin-2-yl)propan-2-ol or 2-(3-thiopyridin-2-yl)propan-2-ol.

Scientific Research Applications

2-(3-Chloropyridin-2-yl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the manufacture of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloropyridin-2-yl)propan-2-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on pyridine derivatives with structural or functional similarities to 2-(3-Chloropyridin-2-yl)propan-2-ol, emphasizing substituent positions, physicochemical properties, and biological activity. Data are synthesized from the Catalog of Pyridine Compounds (2017) and pharmacological studies .

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Compound Name Substituents (Pyridine Positions) Molecular Formula Key Properties/Applications Reference
This compound 3-Cl, 2-(propan-2-ol) C₈H₁₀ClNO Intermediate for drug synthesis; hydrogen-bond donor
3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol 2-Cl, 5-F, 3-(propan-1-ol) C₈H₁₀ClFNO Higher lipophilicity (logP ~1.8); antimicrobial activity
3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol 4-(propargyl alcohol), 2-Cl, 3-(dimethoxymethyl) C₁₁H₁₃ClNO₃ Enhanced stability; used in click chemistry
3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol 3-(propan-1-ol), 2-NH₂, 5-I C₈H₁₁IN₂O Radiopharmaceutical precursor; targets thyroid receptors
3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol 2-(propargyl alcohol), 5,6-OCH₃ C₁₀H₁₁NO₃ Antioxidant properties; modulates ROS pathways

Key Findings:

Propargyl alcohol derivatives (e.g., compounds from ) exhibit higher reactivity due to the alkyne group, enabling applications in click chemistry or polymer crosslinking, unlike the secondary alcohol in the target compound.

Physicochemical Properties :

  • The hydroxyl group in propan-2-ol derivatives enhances water solubility compared to propargyl or primary alcohol analogs. For example, this compound has a calculated logP of ~1.2, whereas 3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol (logP ~1.8) is more lipophilic .

Biological Activity: Amino- or iodine-substituted pyridines (e.g., 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol) show specificity for biological targets like thyroid receptors, while chloro derivatives are often utilized as intermediates in antitumor or antiviral drug synthesis .

Synthetic Utility: The target compound’s secondary alcohol group is less reactive in esterification or etherification compared to primary alcohols (e.g., 3-(2-Aminopyridin-3-yl)propan-1-ol, used in peptide coupling reactions) .

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